molecular formula C13H21F2NO3 B2844212 tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 2137778-51-7

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B2844212
CAS No.: 2137778-51-7
M. Wt: 277.312
InChI Key: PWNJKENKFJPVEB-UHFFFAOYSA-N
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Description

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C13H21F2NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

The synthesis of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-difluorocyclohexanone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNJKENKFJPVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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